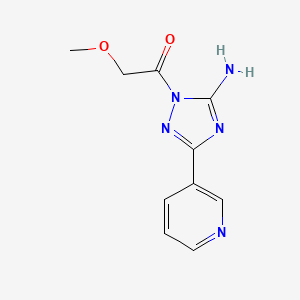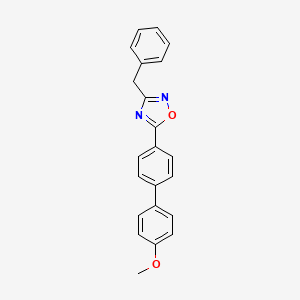
1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, also known as MAPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MAPTA belongs to the family of triazole compounds, which have shown promising results in various biological assays.
Mecanismo De Acción
The mechanism of action of 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This leads to the induction of apoptosis in cancer cells and the suppression of inflammation in immune cells.
Biochemical and Physiological Effects:
1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have various biochemical and physiological effects in cells. It has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been shown to inhibit the activity of certain enzymes involved in inflammation, leading to the suppression of inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various biological assays. However, there are also limitations to its use. 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a relatively new compound, and its potential side effects and toxicity are not fully understood. Further research is needed to fully evaluate its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. One potential application is in the development of new cancer therapies. 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has shown promising results in inducing apoptosis in cancer cells, and further research could lead to the development of new drugs that target specific types of cancer. Additionally, 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine could be further studied for its anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. Overall, 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has shown potential in various fields of medicine, and further research could lead to the development of new therapies and treatments.
Métodos De Síntesis
The synthesis of 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine involves a series of chemical reactions, starting with the reaction of 3-pyridinecarboxaldehyde and hydrazine hydrate to form 3-pyridinylhydrazine. This intermediate is then reacted with methyl 3-oxobutanoate to form 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine.
Aplicaciones Científicas De Investigación
1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in cancer research, where it has been found to induce apoptosis (programmed cell death) in cancer cells. 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
1-(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-17-6-8(16)15-10(11)13-9(14-15)7-3-2-4-12-5-7/h2-5H,6H2,1H3,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJQKFSKHKHNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(=NC(=N1)C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-YL]-2-methoxy-1-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5856065.png)
![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B5856068.png)


![1-benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B5856087.png)
![N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide](/img/structure/B5856103.png)
![3-(2-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5856126.png)
![N-(4-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5856134.png)
![methyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5856141.png)

![N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5856167.png)
![N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5856181.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)
